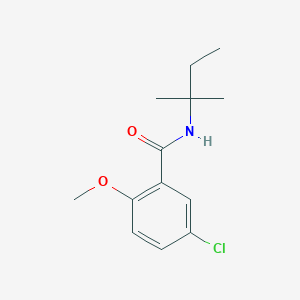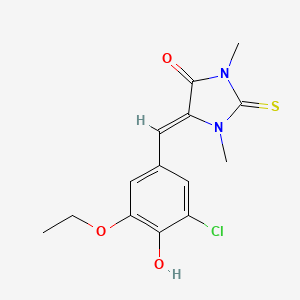
N-(3-fluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-fluorophenyl)-N'-(6-methyl-2-pyridinyl)thiourea, also known as "compound 1", is a synthetic molecule that has been of interest to researchers due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, antitumor, and antiviral effects.
Wissenschaftliche Forschungsanwendungen
Compound 1 has been the subject of several scientific studies due to its potential therapeutic applications. One area of research has focused on its anti-inflammatory effects, which have been shown to be mediated through the inhibition of various pro-inflammatory cytokines and enzymes. Another area of research has focused on its antitumor effects, which have been demonstrated in vitro and in vivo against a range of cancer cell lines. Additionally, compound 1 has been shown to have antiviral effects against several viruses, including influenza A and B viruses.
Wirkmechanismus
The mechanism of action of compound 1 is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. For example, its anti-inflammatory effects are thought to be mediated through the inhibition of NF-κB and MAPK signaling pathways, while its antitumor effects may be due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
Compound 1 has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application. For example, its anti-inflammatory effects have been demonstrated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, while its antitumor effects have been shown to be mediated through the induction of apoptosis and inhibition of cell proliferation. Additionally, compound 1 has been shown to have antiviral effects by inhibiting viral replication and entry into host cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using compound 1 in lab experiments is its versatility, as it has been shown to exhibit a range of biological activities. Additionally, its synthetic accessibility and relatively low cost make it an attractive option for researchers. However, one limitation of using compound 1 is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in certain applications.
Zukünftige Richtungen
There are several potential future directions for research on compound 1. One area of focus could be on further elucidating its mechanism of action, which would provide insight into its potential therapeutic applications. Additionally, research could be conducted to optimize its use in specific applications, such as developing more potent antitumor or antiviral agents. Finally, research could be conducted to explore the potential use of compound 1 in combination with other drugs or therapies to enhance its efficacy.
Synthesemethoden
Compound 1 can be synthesized through a multi-step process involving the reaction of 3-fluoroaniline with 2-bromo-6-methylpyridine, followed by the reaction of the resulting intermediate with thiourea. The final product can be purified using column chromatography and characterized using various spectroscopic techniques, such as NMR and mass spectrometry.
Eigenschaften
IUPAC Name |
1-(3-fluorophenyl)-3-(6-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3S/c1-9-4-2-7-12(15-9)17-13(18)16-11-6-3-5-10(14)8-11/h2-8H,1H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKSLTCSCRNRNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=S)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl [(3-nitro-1H-indol-2-yl)thio]acetate](/img/structure/B5804195.png)

![5-hydroxy-2-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5804203.png)
![4-[1-cyano-2-(1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5804209.png)



![2-[(4-allyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5804241.png)
![{4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-ethoxyphenoxy}acetic acid](/img/structure/B5804257.png)
![1-(4-methoxyphenyl)-4-[(3-methyl-2-thienyl)carbonyl]piperazine](/img/structure/B5804262.png)
![2-({[1-(4-bromophenyl)-1H-tetrazol-5-yl]methyl}thio)-1,3-benzoxazole](/img/structure/B5804277.png)